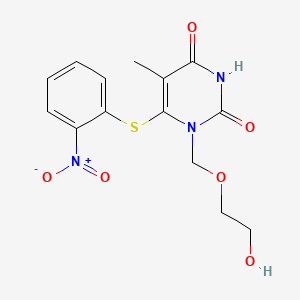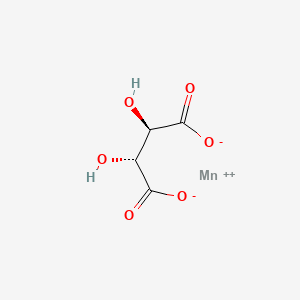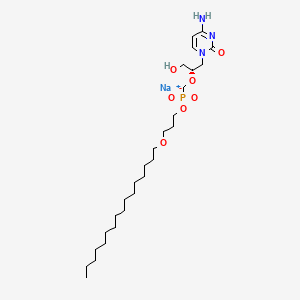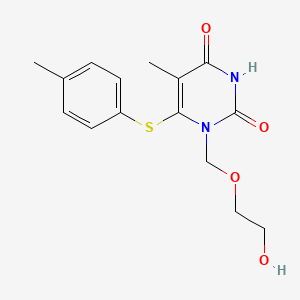
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thymine base modified with hydroxyethoxy and methylphenylthio groups.
Preparation Methods
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine involves several steps. The primary synthetic route includes the following steps:
Starting Materials: The synthesis begins with thymine, which is a pyrimidine base.
Hydroxyethoxy Group Addition: The hydroxyethoxy group is introduced through a reaction with ethylene glycol under acidic conditions.
Methylphenylthio Group Addition: The methylphenylthio group is added using a thiolation reaction with 4-methylthiophenol in the presence of a suitable catalyst.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy or methylphenylthio groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential as an antiviral agent due to its structural similarity to nucleoside analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of viral infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethoxy and methylphenylthio groups enhance its binding affinity to these targets, leading to inhibition of viral replication or induction of apoptosis in cancer cells. The pathways involved include the inhibition of DNA polymerase and the activation of caspase enzymes.
Comparison with Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine can be compared with other nucleoside analogs such as:
Acyclovir: A well-known antiviral agent used to treat herpes infections. Unlike acyclovir, this compound has additional functional groups that may enhance its antiviral activity.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections. The structural differences between ganciclovir and this compound may result in different pharmacokinetic properties and therapeutic effects.
Properties
CAS No. |
125056-59-9 |
|---|---|
Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-(4-methylphenyl)sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-10-3-5-12(6-4-10)22-14-11(2)13(19)16-15(20)17(14)9-21-8-7-18/h3-6,18H,7-9H2,1-2H3,(H,16,19,20) |
InChI Key |
OMBAAFSEFCJXOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



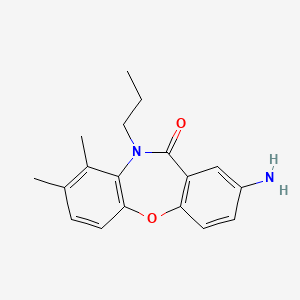
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
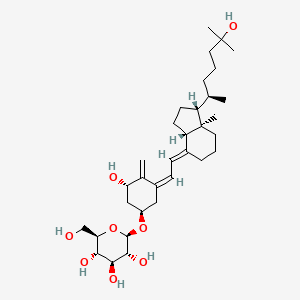
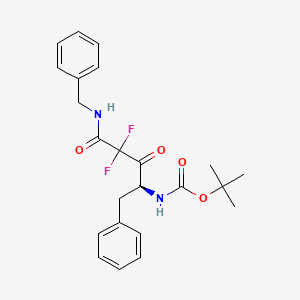
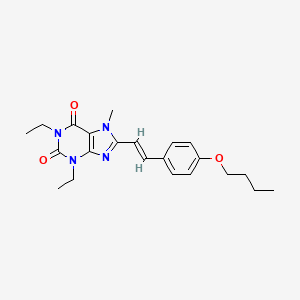
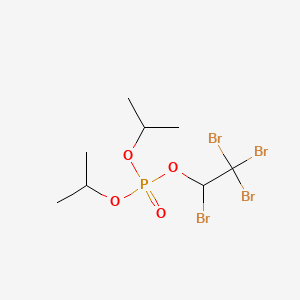
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
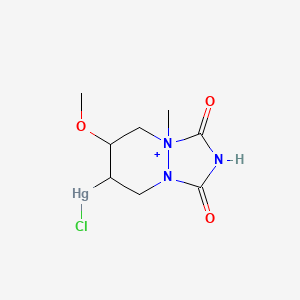
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
